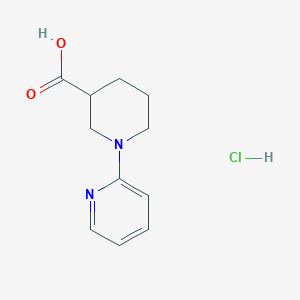

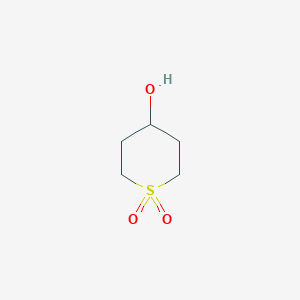

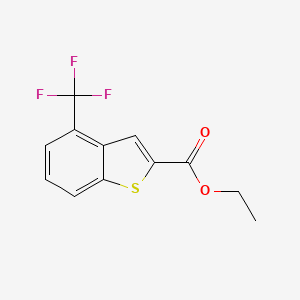

![molecular formula C13H10FN3O2S B1391451 1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide CAS No. 1197852-65-5](/img/structure/B1391451.png)

1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide

Vue d'ensemble

Description

1H-Pyrrolo[2,3-b]pyridine derivatives are reported to have potent activities against FGFR1, 2, and 3 . These compounds play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the design and creation of a series of compounds with potent activities against FGFR1, 2, and 3 . The compound 4h, for example, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine derivatives is designed to target FGFRs . The FGFR1-4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .Chemical Reactions Analysis

The chemical reactions involved in the creation of 1H-Pyrrolo[2,3-b]pyridine derivatives are complex and involve a series of steps . The process involves the formation of a key intermediate by trapping allenic carbocations with enamines .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Routes and Reactions : Research by Herbert and Wibberley (1969) explored various synthesis routes for 1H-pyrrolo[2,3-b]pyridines, including derivatives of the compound . They found these compounds can undergo reactions like nitration, bromination, and reaction with Mannich bases, predominantly at the 3-position, showcasing their chemical versatility (Herbert & Wibberley, 1969).

Application in Pharmaceutical Research

- CC Chemokine Receptor 1 Antagonists : Latli et al. (2018) discussed the synthesis of 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid derivatives, which are potent CCR1 antagonists. These compounds were developed for treating rheumatoid arthritis and highlight the potential pharmaceutical applications of similar compounds (Latli et al., 2018).

Catalytic Applications

- Catalysis in Organic Synthesis : Zhang et al. (2016) demonstrated the use of magnetically separable graphene oxide anchored sulfonic acid as a catalyst for synthesizing pyrazolo[3,4-b]pyridine derivatives. This research showcases the potential of 1H-pyrrolo[2,3-b]pyridines in catalytic applications in organic chemistry (Zhang et al., 2016).

Molecular Design and Drug Development

- RORγt Inverse Agonists Development : Duan et al. (2019) described the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists, where the compound's structure played a critical role in achieving high selectivity and desirable pharmacokinetic properties. This indicates the significance of similar pyrrolopyridine derivatives in the design of new drugs (Duan et al., 2019).

Chemical Synthesis Optimization

- Practical Synthesis Approaches : Wang et al. (2006) described a practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, an important pharmaceutical intermediate. This research contributes to the understanding of efficient synthesis methods for pyrrolopyridine derivatives (Wang et al., 2006).

Orientations Futures

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O2S/c14-9-3-5-10(6-4-9)17-20(18,19)12-8-16-13-11(12)2-1-7-15-13/h1-8,17H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPUIAZZTFMPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2S(=O)(=O)NC3=CC=C(C=C3)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1391374.png)

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1391378.png)

![[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid](/img/structure/B1391383.png)